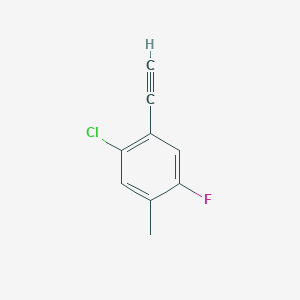

1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene” is a chemical compound with the CAS Number: 2490432-98-7 . It has a molecular weight of 168.6 . It is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H6ClF/c1-3-7-5-9(11)6(2)4-8(7)10/h1,4-5H,2H3 .Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 168.6 . The compound is stored at 4 degrees Celsius .Scientific Research Applications

Electrochemical Fluorination Techniques

Research into the electrochemical fluorination of aromatic compounds provides insights into potential methodologies for manipulating the structure of compounds similar to 1-Chloro-2-ethynyl-4-fluoro-5-methylbenzene. For example, the electrochemical fluorination of chlorobenzene has been studied, yielding various fluorinated products through controlled reactions. This method could be applicable for introducing fluorine atoms into complex aromatic systems, offering pathways for the synthesis of derivatives of this compound with potential applications in material science and pharmaceuticals (Momota et al., 1995).

Organometallic Chemistry and Catalysis

The utilization of partially fluorinated benzenes in organometallic chemistry highlights the importance of such compounds in facilitating reactions and serving as solvents or ligands in transition-metal-based catalysis. Fluorinated aromatic compounds like this compound could play a role in enhancing reaction efficiencies or enabling new catalytic processes due to their unique electronic properties and weak coordination to metal centers (Pike et al., 2017).

Molecular Interactions and Photophysics

Studies on the photophysics of related aromatic compounds, such as 1,4-diethynyl-2-fluorobenzene, offer insights into how the aggregation and planarization of chromophores affect their photophysical properties. These findings are relevant for designing novel optical materials, where compounds like this compound could be engineered to exhibit desirable optical behaviors for applications in organic electronics or as fluorescent probes (Levitus et al., 2001).

Safety and Hazards

Properties

IUPAC Name |

1-chloro-2-ethynyl-4-fluoro-5-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF/c1-3-7-5-9(11)6(2)4-8(7)10/h1,4-5H,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXRIFGUYSLUGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C#C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline](/img/structure/B2562765.png)

![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2562767.png)

![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2562768.png)

![3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B2562774.png)

![5-(butylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2562775.png)

![2-cyano-N-(2,3-dihydro-1-benzofuran-3-yl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2562783.png)